molecular formula C16H18N4O4 B3148121 ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate CAS No. 636989-81-6

ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B3148121
CAS No.: 636989-81-6
M. Wt: 330.34 g/mol
InChI Key: HHKXRGZMFJZKGH-UHFFFAOYSA-N
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Description

Ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core

Preparation Methods

The synthesis of ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyrido[1,2-a]pyrimidine derivative with piperazine, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

Ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the formyl group to a hydroxyl group.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrido[1,2-a]pyrimidine core can engage in π-stacking interactions and hydrogen bonding, which are crucial for its biological activity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidine derivatives, such as:

  • Ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-1-piperazinecarboxylate
  • Ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-1-piperazineacetate

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the pyrido[1,2-a]pyrimidine core with the piperazine ring in ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate distinguishes it from other related compounds .

Biological Activity

Ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate, with CAS number 636989-81-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C16H18N4O4
Molecular Weight: 330.34 g/mol
IUPAC Name: Ethyl 4-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
SMILES Notation: CCOC(=O)N1CCN(CC1)C(=O)C2=C(N=C(N2)C=O)C(=O)C=C2

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different biological targets.

Anticancer Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth. Ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine derivatives have been evaluated for their ability to inhibit BRAF(V600E), a common mutation in melanoma and other cancers. In vitro assays demonstrated that these compounds can significantly reduce cell viability in BRAF-mutant cancer cells .

Anti-inflammatory Properties

In addition to anticancer activity, the compound exhibits anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity is crucial for developing treatments for chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine is essential for optimizing its biological activity. Modifications to the piperazine ring and the pyridine moiety can enhance potency and selectivity toward specific targets. For example:

Modification Effect
Substituents on the piperazine ringIncreased binding affinity to target kinases
Alterations in the carbonyl groupsEnhanced anti-inflammatory activity

Case Studies

Several studies have focused on the biological evaluation of related compounds:

  • Antitumor Activity : A study demonstrated that a related pyrido[1,2-a]pyrimidine derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .
  • Mechanistic Insights : Another investigation revealed that these compounds induce apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism that could be exploited for therapeutic development .
  • In Vivo Studies : Animal models treated with ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine derivatives showed reduced tumor sizes compared to controls, further supporting their potential as anticancer agents .

Properties

IUPAC Name

ethyl 4-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-2-24-16(23)19-9-7-18(8-10-19)14-12(11-21)15(22)20-6-4-3-5-13(20)17-14/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKXRGZMFJZKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135794
Record name Ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646301
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

636989-81-6
Record name Ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636989-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
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ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
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ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
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ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
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ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
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ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

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